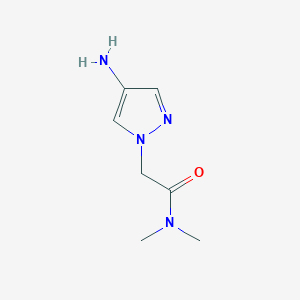

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

描述

Chemical Significance in Heterocyclic Compound Research

The chemical significance of this compound extends far beyond its individual structural components, representing a paradigmatic example of how heterocyclic scaffolds can be systematically modified to enhance biological activity and chemical versatility. Pyrazole derivatives have established themselves as fundamental building blocks in medicinal chemistry, with this particular compound exemplifying the strategic incorporation of amino functionality at the 4-position of the pyrazole ring. The amino group at this position provides crucial opportunities for hydrogen bonding interactions and serves as a reactive site for further chemical modifications, making it particularly valuable in the development of bioactive molecules.

The heterocyclic nature of this compound places it within a broader class of nitrogen-containing aromatics that have demonstrated exceptional pharmaceutical potential. Pyrazoles, as five-membered heterocyclic compounds containing two adjacent nitrogen atoms, exhibit unique electronic properties that contribute to their biological activities. Research has demonstrated that pyrazole-bearing molecules serve as bioactive scaffolds with tremendous applications spanning anti-cancer, anti-microbial, antiviral, antifungal, anti-inflammatory, and analgesic activities. The specific structural arrangement in this compound combines these inherent pyrazole properties with the enhanced solubility and metabolic characteristics conferred by the acetamide moiety.

The acetamide portion of the molecule contributes significantly to its chemical significance through multiple mechanisms. N,N-dimethylacetamide itself is recognized as a highly polar aprotic solvent with exceptional dissolving power and the ability to activate molecular compounds. When incorporated as a functional group within the target compound, it enhances water solubility while maintaining compatibility with biological systems. The dimethylamino substitution pattern on the acetamide nitrogen creates a tertiary amide structure that exhibits improved stability compared to primary or secondary amides, while simultaneously providing specific steric and electronic properties that can influence receptor binding and enzymatic interactions.

Contemporary research methodologies have increasingly focused on the synthesis and evaluation of heterocyclic amides as inhibitors of various biological targets. Studies have documented the synthesis of heterocyclic amides that demonstrate potent inhibitory activity against acyl-CoA cholesterol O-acyltransferase, with compounds in this class showing remarkable efficacy in cholesterol-lowering applications. The structural similarity between these established bioactive heterocyclic amides and this compound suggests potential therapeutic applications that warrant systematic investigation.

The following table summarizes key chemical properties and structural features that contribute to the research significance of this compound:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₂N₄O | Balanced nitrogen content for bioactivity |

| Molecular Weight | 168.20 g/mol | Optimal size for drug-like properties |

| Heterocyclic Ring | Pyrazole | Established pharmacophore with diverse activities |

| Amino Position | 4-position on pyrazole | Strategic location for hydrogen bonding |

| Acetamide Type | N,N-dimethyl substituted | Enhanced stability and solubility |

| Nitrogen Content | Four nitrogen atoms | Multiple sites for biological interactions |

Historical Context of Pyrazole-Based Acetamide Derivatives

The historical development of pyrazole-based acetamide derivatives traces its origins to the foundational work in heterocyclic chemistry that began in the late nineteenth century. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature that continues to define this important class of heterocyclic compounds. Knorr's pioneering synthesis involved the reaction of ethyl acetoacetate with phenylhydrazine, creating the first systematic approach to pyrazole formation that would later inspire countless variations and improvements.

The classical synthesis method developed by Hans von Pechmann in 1898 represented another crucial milestone in pyrazole chemistry, demonstrating the synthesis of pyrazole from acetylene and diazomethane. This early work established the fundamental reactivity patterns and synthetic accessibility that would make pyrazoles attractive targets for medicinal chemistry applications. The historical progression from these initial discoveries to modern pyrazole-acetamide derivatives reflects a century of systematic optimization and structural refinement.

The evolution of pyrazole synthesis methodologies has been particularly significant in enabling the development of complex derivatives like this compound. The cyclocondensation of 1,3-diketones with hydrazine derivatives, first reported by Knorr and colleagues, established the foundation for modern synthetic approaches. Subsequent developments included the use of acetylenic ketones, vinyl ketones with leaving groups, and various multicomponent reaction strategies that expanded the synthetic toolkit available to researchers.

The specific combination of pyrazole rings with acetamide functionalities emerged as a particularly promising structural motif through systematic structure-activity relationship studies conducted throughout the twentieth century. The development of acyl-CoA cholesterol O-acyltransferase inhibitors in the 1990s demonstrated the potential of heterocyclic amides, with researchers synthesizing and evaluating series of compounds that incorporated pyrazole-like heterocycles linked to amide functionalities. These studies revealed that the spatial arrangement and electronic properties of such hybrid molecules could be optimized to achieve remarkable biological activities.

The historical context of acetamide derivatives in medicinal chemistry provides additional perspective on the significance of compounds like this compound. Acetamide compounds have demonstrated importance across multiple therapeutic areas, with their synthesis representing approximately sixteen percent of all reactions used in novel pharmaceutical development. The versatility of amide bond formation reactions and their compatibility with diverse heterocyclic systems have made acetamide derivatives particularly valuable in drug discovery programs.

Research into coordination complexes involving pyrazole-acetamide ligands has further expanded the historical significance of these compound classes. Studies have documented the synthesis of coordination complexes constructed from pyrazole-acetamide ligands, demonstrating their utility beyond traditional pharmaceutical applications. These investigations have revealed unexpected reactivity patterns, including oxidation reactions and intramolecular cyclizations that occur during complex formation, expanding our understanding of the chemical behavior of pyrazole-acetamide systems.

The development of green chemistry approaches for acetamide synthesis has represented a recent historical milestone that impacts the accessibility of compounds like this compound. Environmental considerations have driven the development of solvent-free synthesis methods using catalysts such as tannic acid, as well as the exploration of bio-available solvents like Cyrene as alternatives to traditional coupling solvents. These methodological advances reflect the ongoing evolution of synthetic chemistry in response to sustainability concerns while maintaining the synthetic accessibility of important heterocyclic targets.

The historical progression of structure-activity relationship studies has revealed consistent patterns in pyrazole-acetamide derivatives that inform current research directions. Early pharmaceutical discoveries, including drugs like celecoxib and other pyrazole-containing therapeutics, established the clinical viability of pyrazole pharmacophores. The systematic exploration of substitution patterns, linker variations, and acetamide modifications has created a comprehensive knowledge base that guides the design and evaluation of new compounds within this structural class.

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURGRUDLXONNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152841-77-4 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Preparation Methods

Nucleophilic Aromatic Substitution and Catalytic Reduction Route

A common and efficient method involves:

Step 1: Formation of 4-nitro-pyrazolyl intermediate

- React 4-nitro-1H-pyrazole with an appropriate halogenated acetamide derivative or heterocyclic precursor under alkaline conditions.

- Typical bases include sodium hydride (NaH) or cesium carbonate (Cs2CO3).

- The reaction is carried out in dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere.

- Temperature ranges from 0 °C to 120 °C depending on reactants and solvent.

- Reaction times vary from 6 to 12 hours.

Step 2: Reduction of Nitro Group to Amino Group

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature.

- Solvents such as ethyl acetate (EA) are used.

- Reaction times are typically around 1 hour.

- The catalyst is removed by filtration, and the product is isolated by concentration and drying.

This two-step method yields the target amino-pyrazole acetamide in moderate to high yields (60-89%) and is suitable for scale-up due to mild conditions and accessible reagents.

Coupling of (4-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives with Amines

An alternative synthetic route involves:

- Preparation of (4-nitro-1H-pyrazol-1-yl)acetic acid or its derivatives.

- Coupling with N,N-dimethylamine or its derivatives to form (4-nitro-1H-pyrazol-1-yl)acetamide.

- Subsequent reduction of the nitro group to the amino group by catalytic hydrogenation or chemical reduction.

This method requires careful handling of intermediates due to potential instability (e.g., explosive properties of nitropyrazole derivatives) and is less favored for large-scale production but useful for specialized synthesis.

Pyrazole Formation via Cyclocondensation and Substitution

Some literature reports synthesis of substituted pyrazoles through:

- Cyclocondensation of hydrazines with carbonyl compounds or acetonitriles.

- Subsequent regioselective substitution to introduce amino and acetamide groups.

While this method is more general for pyrazole derivatives, it can be adapted for 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide by choosing appropriate starting materials.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution + reduction | 4-nitro-1H-pyrazole + halogenated precursor; NaH or Cs2CO3; catalytic hydrogenation with Pd/C | 0–120 °C, 6–12 h; Pd/C, H2, RT, 1 h | 60–89 | Mild conditions, scalable, commercial reagents |

| Coupling of (4-nitro-pyrazolyl)acetic acid + amine + reduction | Coupling with N,N-dimethylamine; catalytic or chemical reduction | Acidic or neutral conditions; Pd/C or chemical reductants | Moderate | Requires careful handling, less scalable |

| Cyclocondensation + substitution | Hydrazine + acetonitrile derivatives; regioselective substitution | Various solvents; moderate temperatures | Variable | More complex, adaptable for derivatives |

Research Findings and Practical Considerations

- The nucleophilic aromatic substitution followed by catalytic hydrogenation is the most straightforward and reproducible method, with mild reaction conditions and commercially available reagents.

- Catalytic hydrogenation using Pd/C is efficient for reducing nitro groups on pyrazole rings without affecting other sensitive functionalities.

- The choice of solvent (THF, DMF, EA) and base (NaH, Cs2CO3) impacts reaction rates and yields; dry and inert atmosphere conditions improve reproducibility.

- Handling of nitropyrazole intermediates requires caution due to potential explosive hazards; alternative synthetic routes avoiding unstable intermediates are preferred for large-scale synthesis.

- The introduction of the N,N-dimethylacetamide moiety can be achieved by coupling reactions or by using appropriate acetamide precursors during pyrazole ring formation.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

科学研究应用

Chemistry: In chemistry, 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may contribute to the design of compounds with specific biological activities.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

作用机制

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

Pyrazole vs. Phenyl/Piperidine Substitutions

- Pyrazole Ring (Target Compound) : The 5-membered heterocycle with two adjacent nitrogen atoms enhances hydrogen-bonding capabilities and metal coordination, critical for biological interactions .

- Piperidine Substituent () : The 6-membered saturated ring introduces conformational flexibility, possibly improving membrane permeability compared to rigid pyrazole derivatives.

Functional Group Variations

- Dimethylacetamide vs. Carboxylic Acid (): The dimethylacetamide group in the target compound offers lipophilicity, whereas the carboxylic acid in 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid increases hydrophilicity, impacting solubility and absorption .

- Halogens (e.g., Cl/F in ) improve target specificity and metabolic stability .

生物活性

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This structure contributes to its interactions with various biological targets, particularly in the context of inflammatory and autoimmune diseases.

1. Inhibitory Effects on Tyrosine Kinase 2 (Tyk2)

Research indicates that this compound exhibits significant inhibitory action against Tyk2, a member of the Janus kinase family involved in cytokine signaling. This inhibition suggests potential applications in treating autoimmune diseases such as:

The mechanism involves modulation of cytokine signaling pathways, which are critical in immune response regulation.

2. Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated that related pyrazole compounds exhibit activity against various bacteria and fungi. For instance:

- Antibacterial Activity : Certain derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 mg/mL to 25.1 µM .

- Antifungal Activity : Compounds similar to this compound have been tested against pathogenic fungi with notable inhibition rates .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies, emphasizing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : The compound shows favorable absorption characteristics when administered.

- Metabolism : Metabolic pathways involve phase I and II reactions typical for pyrazole derivatives.

- Excretion : Primarily excreted via renal pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Treatment of Autoimmune Diseases

A clinical trial assessed the efficacy of Tyk2 inhibitors in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores among patients treated with compounds similar to this compound, supporting its role in managing autoimmune conditions .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound effectively inhibited bacterial growth in clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent .

常见问题

Q. What are the established synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide?

The synthesis typically involves nucleophilic substitution or amide coupling reactions. A common approach is reacting 4-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Subsequent dimethylation of the acetamide group can be achieved using dimethylamine or via reductive amination . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for optimizing yields.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with characteristic peaks for the pyrazole ring (δ 7.5–8.5 ppm) and dimethylacetamide (δ 2.8–3.1 ppm for N-CH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical for research-grade material) .

Q. How can researchers optimize reaction conditions for scalability?

Design of Experiments (DoE) is recommended to evaluate variables like solvent polarity, base stoichiometry, and reaction time. For example, dichloromethane improves reaction kinetics compared to THF, while excess base may lead to side reactions . Pilot-scale reactions should prioritize reproducibility by maintaining strict temperature control (±2°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software provides definitive bond lengths and angles, particularly for the pyrazole-acetamide linkage. Data refinement with SHELXL can resolve disorder in the dimethylacetamide group, which is common in flexible moieties. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must avoid hydrate formation .

Q. What strategies address contradictions in reported biological activity data?

- Enzyme Inhibition Assays: Use standardized protocols (e.g., IC measurements with ATP-binding enzymes) to compare activity across studies. Contradictions may arise from assay conditions (e.g., pH, co-solvents) .

- Molecular Docking: Computational models (e.g., AutoDock Vina) can predict binding modes to targets like kinases, highlighting steric clashes or hydrogen-bonding mismatches that explain variability .

Q. How does the compound’s reactivity impact its use in medicinal chemistry?

The 4-amino-pyrazole group acts as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets. However, the dimethylacetamide moiety’s hydrophobicity may reduce solubility, requiring formulation adjustments (e.g., PEG-based carriers) . Stability studies under physiological pH (7.4) and temperature (37°C) are critical to assess hydrolytic degradation .

Q. What advanced spectroscopic methods elucidate dynamic molecular behavior?

- Dynamic NMR (DNMR): Probes conformational exchange in the dimethylacetamide group at variable temperatures .

- 2D NOESY: Identifies spatial proximity between the pyrazole’s amino group and the acetamide’s methyl groups, informing 3D structure-activity relationships .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。